molecular formula C5H10ClNO2S B13474333 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride

4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride

Cat. No.: B13474333
M. Wt: 183.66 g/mol
InChI Key: FBTLLCZDAAMWNW-UHFFFAOYSA-N
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Description

4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 g/mol . This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and an amino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of sulfur and an appropriate catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with strict control over reaction conditions to ensure consistency and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of derivatives and the study of enzyme interactions .

Properties

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.66 g/mol

IUPAC Name

2,2-dioxo-2λ6-thiabicyclo[2.1.1]hexan-4-amine;hydrochloride

InChI

InChI=1S/C5H9NO2S.ClH/c6-5-1-4(2-5)9(7,8)3-5;/h4H,1-3,6H2;1H

InChI Key

FBTLLCZDAAMWNW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CS2(=O)=O)N.Cl

Origin of Product

United States

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